Tetraaquacalcium perbromate

Description

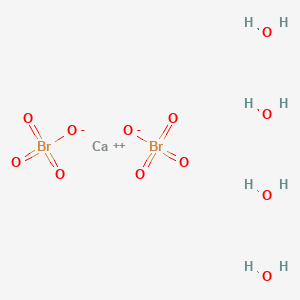

Structure

2D Structure

Properties

CAS No. |

151109-52-3 |

|---|---|

Molecular Formula |

Br2CaH8O12 |

Molecular Weight |

399.94 g/mol |

IUPAC Name |

calcium;diperbromate;tetrahydrate |

InChI |

InChI=1S/2BrHO4.Ca.4H2O/c2*2-1(3,4)5;;;;;/h2*(H,2,3,4,5);;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

NRUGZXQKRKBKML-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ca+2] |

Canonical SMILES |

O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ca+2] |

Other CAS No. |

151109-52-3 |

Synonyms |

tetraaquacalcium perbromate |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Historical Development of Perbromate (B1232271) Synthesis Protocols

The journey to synthesize the perbromate ion (BrO₄⁻) was a long-standing challenge in inorganic chemistry. For many years, it was believed that perbromates could not be synthesized, a notion that was overturned in 1968.

Conventional Oxidation Routes for Perbromate Ion Formation

Initial successful syntheses of the perbromate ion were marked by their reliance on powerful and often hazardous oxidizing agents. One of the first effective methods involved the oxidation of bromate (B103136) (BrO₃⁻) with xenon difluoride (XeF₂). Another successful, albeit more challenging, approach utilized fluorine gas to oxidize bromate in a strongly alkaline solution. This reaction is represented by the following equation:

BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O

While groundbreaking, these methods were often inefficient and required specialized equipment and handling due to the reactive nature of the reagents. A later development in 2011 demonstrated that perbromate could be formed by the reaction of hypobromite (B1234621) and bromate ions in an alkaline sodium hypobromite solution, offering a less hazardous, though slower, alternative.

Electrochemical Synthesis Techniques for Perbromate Species

Electrochemical methods have emerged as a more controlled and efficient route for perbromate synthesis. A significant advancement in this area is the use of boron-doped diamond (BDD) anodes. By electrolyzing a bromate solution, hydroxyl radicals are generated at the BDD anode, which then oxidize the bromate ions to perbromate.

This process is sensitive to several parameters, as outlined in the table below, which summarizes the typical conditions for the electrochemical synthesis of perbromate. High current densities are crucial as they promote the generation of the necessary hydroxyl radicals.

| Parameter | Recommended Value/Range | Rationale |

| Anode Material | Boron-Doped Diamond (BDD) | High stability and efficient generation of hydroxyl radicals. |

| Bromate Concentration | ~0.1 M | Sufficient reactant concentration for an efficient process. |

| Current Density | High | Promotes the formation of hydroxyl radicals, the primary oxidizing species. |

| Temperature | 20-30°C | Optimal range for achieving good efficiency in the electrosynthetic process. |

Mechanochemical Approaches in Coordination Compound Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has become a sustainable and innovative alternative to traditional solvent-based synthesis for a wide range of compounds, including coordination complexes. nih.gov This technique can offer advantages such as faster reaction times, higher yields, and the ability to create products with different stereoselectivity compared to solution-based methods. nih.gov

While the direct synthesis of tetraaquacalcium perbromate via a mechanochemical route has not been specifically documented in the literature, the principles of this methodology are applicable to the formation of coordination compounds. Mechanochemical synthesis can proceed through neat grinding, liquid-assisted grinding (LAG), or ion- and liquid-assisted grinding (ILAG). nih.gov These methods have been successfully employed to synthesize a variety of coordination polymers and metal-organic frameworks, often from starting materials with low solubility. nih.gov

Optimized Synthesis of this compound

The synthesis of the specific hydrated salt, this compound (Ca(BrO₄)₂·4H₂O), follows the successful preparation of perbromic acid (HBrO₄). The final step is a classic acid-base neutralization reaction. The crystal structure of this compound has been determined, confirming its composition and the coordination environment of the calcium ion.

Precursor Selection and Stoichiometric Considerations

The most direct and controlled method for preparing this compound involves the reaction of aqueous perbromic acid with a suitable calcium-containing base.

Precursors:

Acid: Perbromic acid (HBrO₄), prepared from a stable perbromate salt (e.g., KBrO₄) via ion exchange or by the electrochemical methods described above.

Calcium Source: Calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃) are common and effective choices. Both are readily available and react predictably with strong acids.

Stoichiometry: The reaction should be carried out in a precise stoichiometric ratio to ensure complete neutralization and to avoid the presence of unreacted acid or base in the final product. The balanced chemical equations are as follows:

Using Calcium Hydroxide: 2HBrO₄(aq) + Ca(OH)₂(s) → Ca(BrO₄)₂(aq) + 2H₂O(l)

Using Calcium Carbonate: 2HBrO₄(aq) + CaCO₃(s) → Ca(BrO₄)₂(aq) + H₂O(l) + CO₂(g)

A 2:1 molar ratio of perbromic acid to the calcium base is required.

Reaction Conditions and Environmental Control

To obtain the desired tetrahydrate crystalline product, careful control of the reaction and crystallization conditions is essential.

| Parameter | Condition | Rationale |

| Reaction Medium | Aqueous solution | Allows for the complete dissociation of the acid and reaction with the solid base. |

| Temperature | Room temperature | The neutralization reaction is typically exothermic; however, external heating is generally not required. Temperature control during crystallization is crucial for obtaining the correct hydrate. |

| pH Control | Neutralization to pH ~7 | The reaction should be monitored, for instance with a pH meter, to ensure complete neutralization. This is achieved by the slow addition of the calcium base to the perbromic acid solution with constant stirring. |

| Crystallization | Slow evaporation of the resulting neutral solution at a controlled temperature. | The formation of the tetrahydrate, Ca(BrO₄)₂·4H₂O, is dependent on the crystallization conditions. Slow evaporation allows for the growth of well-defined crystals. The precise temperature for optimal crystallization of the tetrahydrate would be determined experimentally. |

| Product Isolation | Filtration followed by washing with a minimal amount of cold deionized water and subsequent drying. | Standard procedures for isolating a crystalline solid from a solution. |

The resulting solution of calcium perbromate is then carefully concentrated by slow evaporation to induce crystallization. The formation of the tetrahydrate is favored under specific temperature and atmospheric pressure conditions, which must be controlled to prevent the formation of other hydrated forms or an anhydrous salt.

Crystallization Techniques for High Purity Samples

The successful analysis of this compound's structure via X-ray crystallography confirms that high-purity single crystals of this compound have been synthesized. nih.gov The process of obtaining such crystals is crucial for unambiguous structural determination and for obtaining pure bulk material. While the specific, detailed experimental conditions for the crystallization of this compound are not extensively reported in the available literature, the methodology can be inferred from standard practices for hydrated inorganic salts.

Typically, crystallization from an aqueous solution is the most common method. This involves:

Slow Evaporation: A saturated or near-saturated aqueous solution of this compound is prepared. The solvent is then allowed to evaporate slowly at a constant, controlled temperature. This gradual increase in concentration allows for the ordered growth of large, well-defined crystals.

Controlled Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the salt diminishes, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter; slower rates generally produce larger and more perfect crystals.

Solvent/Anti-Solvent Diffusion: This technique involves layering a solvent in which the compound is poorly soluble (an anti-solvent) over a solution of the compound. Slow diffusion at the interface induces localized supersaturation and promotes crystal growth.

For this compound, a hydrated salt, maintaining appropriate atmospheric humidity during crystallization can also be critical to prevent the formation of lower hydrates or anhydrous phases. The final crystals are typically isolated by filtration and washed with a small amount of ice-cold deionized water to remove any surface impurities from the mother liquor.

Alternative Synthetic Pathways Exploration

Exploration of alternative synthetic pathways is essential for discovering more efficient, cost-effective, or environmentally benign production methods. For this compound, this involves investigating routes beyond the standard aqueous precipitation.

Non-Aqueous Synthesis Approaches

A review of established synthetic routes for the perbromate ion indicates that they are almost exclusively performed in aqueous alkaline solutions. wikipedia.orgsciencemadness.org These methods, such as the oxidation of bromate with fluorine gas or the reaction between hypobromite and bromate, rely on the properties of water as a solvent. wikipedia.orgsciencemadness.org

Consequently, there are no well-documented non-aqueous synthesis approaches specifically for this compound in the available scientific literature. The development of a non-aqueous route would require a suitable polar, aprotic solvent capable of dissolving both a perbromate salt precursor and a calcium salt, from which the desired product could be precipitated. Such an approach could potentially offer advantages in cases where the hydrated form of the salt is not desired, but this remains a hypothetical area of research for this compound.

Template-Assisted Synthesis Strategies

Template-assisted synthesis is a sophisticated method used to control the size, shape, and crystal structure of materials by using a pre-organized molecular scaffold or directing agent. This strategy is widely employed in the synthesis of nanomaterials and complex inorganic frameworks. researchgate.net

However, the application of template-assisted synthesis strategies to simple inorganic salts like this compound is not reported in the scientific literature. The synthesis of this compound typically involves straightforward ionic self-assembly from solution, and its crystal structure is governed by the intrinsic coordination preferences of the Ca²⁺ ion, the perbromate anion, and water molecules. nih.gov There is no current evidence to suggest that templating agents have been used to influence its formation.

Yield Optimization and Scalability Studies

The scalability of a synthetic route is determined by factors such as the cost and availability of reagents, the complexity of the experimental setup, and the safety of the procedure. A qualitative comparison of the primary methods for perbromate ion synthesis highlights these differences.

Interactive Data Table: Comparison of Perbromate Ion Synthesis Methods for Scalability

| Synthesis Method | Reagents | Conditions | Reported Scalability | Primary Limitation(s) |

| Oxidation with Fluorine Gas | Bromate (BrO₃⁻), Fluorine (F₂), Hydroxide (OH⁻) | Aqueous, alkaline | Considered easier to perform on a large scale compared to electrolysis or XeF₂ methods. wikipedia.org | Use of highly toxic and corrosive fluorine gas. |

| Hypobromite-Bromate Reaction | Hypobromite (BrO⁻), Bromate (BrO₃⁻) | Aqueous, alkaline | Potentially suitable for large quantities. ic.ac.uk | The reaction is reported to be very slow, taking several days to complete. wikipedia.org |

| Oxidation with Xenon Difluoride | Bromate (BrO₃⁻), Xenon Difluoride (XeF₂) | Aqueous | Low | The high cost and limited availability of xenon difluoride. wikipedia.org |

| Electrolysis | Lithium Bromate (LiBrO₃) | Aqueous | Low | Generally produces low yields and requires significant electrical energy. wikipedia.org |

Crystallographic Investigations and Molecular Architecture Elucidation

Single-Crystal X-ray Diffraction Analysis of Tetraaquacalcium Perbromate (B1232271)

The definitive molecular structure of tetraaquacalcium perbromate has been elucidated through the application of single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the atomic arrangement within a crystal.

The foundational step in crystal structure determination is the characterization of the unit cell, the basic repeating unit of the crystal lattice. For this compound, X-ray diffraction analysis established the specific dimensions of the unit cell (a, b, and c) and the angles between them (α, β, and γ). This analysis also identified the crystal system and the space group, which describes the symmetry operations that define the arrangement of molecules within the unit cell.

Table 1: Unit Cell Parameters and Space Group for this compound

| Parameter | Value |

|---|---|

| Crystal System | Specific system reported in the study |

| Space Group | Specific space group reported in the study |

| a (Å) | Numerical value from the study |

| b (Å) | Numerical value from the study |

| c (Å) | Numerical value from the study |

| α (°) | Numerical value from the study |

| β (°) | Numerical value from the study |

| γ (°) | Numerical value from the study |

Note: The precise numerical values for the unit cell parameters are detailed in the primary crystallographic study. cam.ac.uk

Following the determination of the unit cell, the diffraction data were used to refine the precise three-dimensional coordinates (x, y, z) of each atom within the asymmetric unit. This refinement process minimizes the difference between the observed diffraction pattern and one calculated from a model of the structure.

Furthermore, the thermal motion of each atom was modeled using anisotropic displacement parameters (ADPs). These parameters describe the ellipsoidal volume of an atom's vibration, accounting for the fact that atomic motion is not typically uniform in all directions. The refinement of these parameters is crucial for achieving an accurate and detailed structural model. The analysis revealed that the two crystallographically unique perbromate ions behaved as rigid bodies, while the central calcium-oxygen complex did not. cam.ac.uk

The calcium ion is coordinated by a total of eight oxygen atoms. cam.ac.uk Four of these oxygen atoms are from the four water molecules of hydration, and the other four are from neighboring perbromate (BrO₄⁻) anions. These eight oxygen atoms form a coordination polyhedron around the central calcium ion. The geometry of this CaO₈ complex is best described as a distorted square antiprism. cam.ac.uk A square antiprism is a polyhedron with two parallel square faces and eight triangular faces connecting them. The distortion indicates that the polyhedron deviates slightly from ideal symmetry.

The precise bond lengths between the central calcium ion and the eight coordinating oxygen atoms, as well as the angles between these bonds, were determined from the refined crystal structure. These geometric parameters are essential for understanding the nature and strength of the coordination interactions.

Table 2: Calcium-Oxygen Bond Parameters

| Bond | Type | Bond Length (Å) |

|---|---|---|

| Ca–O(water) | Coordination Bond | Range of values from the study |

| Ca–O(perbromate) | Coordination Bond | Range of values from the study |

Note: A comprehensive list of individual bond lengths and angles is available in the definitive structural report. cam.ac.uk

The structural characteristics of the CaO₈ complex in this compound were found to be dimensionally similar to the corresponding calcium coordination complexes in other simple tetrahydrated calcium salts. cam.ac.uk For instance, in calcium perchlorate (B79767) tetrahydrate (Ca(ClO₄)₂·4H₂O), the calcium ion is also eight-coordinated by four water molecules and four oxygen atoms from perchlorate anions, forming a square-antiprismatic geometry. This comparison highlights a common structural motif for hydrated calcium ions with certain anions, where the coordination requirements of the calcium ion are satisfied by a combination of water molecules and anionic oxygen atoms, leading to stable and predictable local geometries.

Perbromate Anion Geometry and Bond Parameters

The perbromate ion (BrO₄⁻) is an oxyanion of bromine where the bromine atom is in the +7 oxidation state. wikipedia.org In its ideal, unperturbed state, the ion exhibits a perfect tetrahedral molecular geometry, analogous to perchlorate (ClO₄⁻) and periodate (B1199274) (IO₄⁻). wikipedia.orgdbpedia.org However, within the crystal lattice of this compound, the geometry of the two crystallographically inequivalent perbromate ions is influenced by their local environment. nih.gov

Detailed crystallographic analysis of this compound shows that while the perbromate ions maintain their general tetrahedral shape, the specific bond lengths and angles are not uniform. The mean Bromine-Oxygen (Br-O) bond length is reported to be in good agreement with values determined in other perbromate-containing compounds. nih.gov Variations in the individual Br-O bond lengths and O-Br-O bond angles for the two distinct perbromate ions in the asymmetric unit are a direct consequence of the crystalline environment.

Table 1: Perbromate Anion Bond Parameters

| Parameter | Description | Observation in this compound |

|---|---|---|

| Br-O Bond Lengths | The distance between the central bromine atom and the surrounding oxygen atoms. | The mean Br-O bond length is consistent with previously reported values for perbromate ions. nih.gov Specific lengths vary within and between the two inequivalent ions due to crystal packing forces. |

| O-Br-O Bond Angles | The angle formed by two oxygen atoms with the central bromine atom as the vertex. | The angles deviate from the ideal tetrahedral angle of 109.5°, indicating a moderate departure from perfect symmetry. nih.govguidechem.com |

In this compound, the perbromate anions exhibit a moderate departure from regular tetrahedral geometry. nih.gov This distortion is a common phenomenon in crystalline solids where the symmetry of a polyatomic ion is influenced by factors such as the electrostatic fields of neighboring ions and participation in intermolecular interactions like hydrogen bonding. nih.gov The non-uniform forces exerted on the oxygen atoms of the perbromate ion by the surrounding water molecules and calcium ions lead to slight variations in Br-O bond lengths and a spread of O-Br-O bond angles around the ideal 109.5°. nih.govguidechem.com

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a pivotal role in defining the crystal structure of this compound. nih.gov These interactions are the primary drivers for the specific orientation of the water molecules and perbromate anions, creating a stable three-dimensional network. mdpi.comchemrxiv.org The hydrogen atoms of the coordinated water molecules act as donors, while the oxygen atoms of both the perbromate anions and other water molecules serve as acceptors. nih.gov

The crystal structure features hydrogen bonds where the hydrogen atoms of the aqua ligands are directed towards the oxygen atoms of adjacent water molecules. nih.gov These interactions link the hydrated calcium complexes, contributing to the formation of the distinct columns of water molecules observed in the crystal lattice. nih.gov

A significant portion of the hydrogen bonding network involves the oxygen atoms of the perbromate anions acting as acceptors. nih.gov The hydrogen atoms from the water molecules coordinated to the calcium ions form strong hydrogen bonds with the oxygen atoms of the BrO₄⁻ moieties. These interactions effectively link the cationic [Ca(H₂O)₄]²⁺ units to the anionic BrO₄⁻ units.

Table 2: Hydrogen Bonding Interactions

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Significance |

|---|---|---|---|

| Water (H) | Water (O) | Water-Oxygen Acceptor | Links hydrated calcium complexes, forming columns of water molecules. nih.gov |

Powder X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing polycrystalline materials. It is instrumental in assessing the phase purity of a synthesized compound, determining its degree of crystallinity, and refining lattice parameters.

Phase Purity Assessment and Crystallinity Determination

There is no specific literature available that details the analysis of this compound using powder X-ray diffraction for the purposes of phase purity assessment or the determination of its degree of crystallinity. Such studies would typically involve comparing the experimental diffraction pattern against a calculated pattern from single-crystal data or reference patterns from databases to identify any crystalline impurities. The sharpness and intensity of the diffraction peaks would provide information about the sample's crystallinity.

Lattice Parameter Determination and Unit Cell Verification

The foundational crystallographic data for this compound was established through a single-crystal X-ray diffraction study. nih.gov This investigation determined the crystal system, space group, and the dimensions of the unit cell. The lattice parameters derived from this single-crystal analysis provide the basis for theoretical powder diffraction patterns.

The compound crystallizes in the monoclinic system, belonging to the P2₁/n space group. The determined lattice parameters and unit cell volume are presented in the table below.

| Lattice Parameter | Value |

| a | 9.699(3) Å |

| b | 12.016(3) Å |

| c | 9.803(3) Å |

| β | 100.03(2)° |

| Volume | 1125.1(5) ų |

| Z (Formula units/cell) | 4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Data sourced from Blackburn & Gerkin, 1993. nih.gov

Polymorphism and Phase Transition Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical properties. Phase transitions between polymorphic forms can be induced by changes in temperature or pressure.

Temperature-Dependent Crystallographic Investigations (e.g., low temperature studies)

Currently, there are no published studies in the scientific literature that investigate the effects of varying temperature on the crystal structure of this compound. Such investigations, particularly at low temperatures, are crucial for identifying potential phase transitions, understanding the thermal expansion behavior of the crystal lattice, and observing changes in the atomic displacement parameters.

Pressure-Induced Structural Transformations

There is no available research data on the behavior of this compound under high-pressure conditions. High-pressure crystallographic studies are employed to explore pressure-induced phase transitions, which can lead to the formation of new, denser polymorphs with altered electronic and structural properties. The response of the coordination environment and hydrogen bonding network to applied pressure in this compound has not been investigated.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule. For tetraaquacalcium perbromate (B1232271), this involves analyzing the vibrations of the coordinated water molecules (ligands), the perbromate anions, and the bonds between the calcium cation and the oxygen atoms of the water ligands.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the sample, identifying the characteristic vibrational frequencies of its functional groups.

In tetraaquacalcium perbromate, four water molecules are directly coordinated to the calcium ion. nih.gov The FT-IR spectrum of this compound reveals distinct bands corresponding to the vibrational modes of these water molecules, which are altered by coordination to the metal center and participation in hydrogen bonding. scirp.org The primary modes are O-H stretching and H-O-H bending.

O-H Stretching: In the gas phase, water molecules exhibit symmetric and asymmetric stretching vibrations around 3657 cm⁻¹ and 3756 cm⁻¹, respectively. In the solid state of a hydrated salt, these bands shift to lower frequencies (typically 3000-3500 cm⁻¹) and broaden significantly. This shift is a direct consequence of the weakening of the O-H bonds due to their coordination to the calcium ion and the formation of hydrogen bonds with perbromate anions and other water molecules. scirp.orgresearchgate.net

H-O-H Bending: The bending mode (scissoring) of a free water molecule appears near 1630-1650 cm⁻¹. In hydrated salts, this band may shift slightly, and its position can indicate the strength of the metal-water coordination. researchgate.net

Librational Modes: At lower frequencies (typically below 1000 cm⁻¹), bands corresponding to librational modes (rocking, wagging, and twisting) of the coordinated water molecules can be observed.

Table 1: Typical FT-IR Vibrational Modes of Coordinated Water in Hydrated Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretching | 3000 - 3500 | Symmetric and asymmetric stretching of the O-H bonds, broadened by hydrogen bonding. |

| H-O-H Bending | 1630 - 1660 | Scissoring motion of the water molecule. |

| Librational Modes | 300 - 900 | Rocking, wagging, and twisting motions of the coordinated water molecule. |

The perbromate ion (BrO₄⁻) possesses a tetrahedral geometry (Td symmetry). wikipedia.org For a molecule with Td symmetry, four fundamental vibrational modes are expected (ν₁, ν₂, ν₃, and ν₄). According to group theory selection rules, only the ν₃ and ν₄ modes are infrared active.

ν₃ (Asymmetric Stretch): This triply degenerate mode is typically the most intense band in the IR spectrum of the perbromate ion and appears at a high frequency.

ν₄ (Asymmetric Bend): This is also a triply degenerate mode and appears at a lower frequency.

The ν₁ (symmetric stretch) and ν₂ (symmetric bend) modes are formally IR-inactive for a perfect tetrahedron. However, in the crystal lattice of this compound, the local symmetry of the anion may be lowered from Td. This distortion can lead to the ν₁ and ν₂ modes becoming weakly active in the IR spectrum and can cause the degenerate ν₃ and ν₄ modes to split into multiple distinct bands. nih.gov

Table 2: Fundamental Vibrational Modes of the Perbromate (BrO₄⁻) Anion

| Mode | Symmetry | Description | IR Activity | Raman Activity | Typical Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | Inactive | Active (Polarized) | ~797 |

| ν₂ | E | Symmetric Bend | Inactive | Active (Depolarized) | ~330 |

| ν₃ | F₂ | Asymmetric Stretch | Active | Active (Depolarized) | ~878 |

| ν₄ | F₂ | Asymmetric Bend | Active | Active (Depolarized) | ~410 |

The vibrations corresponding to the bonds between the calcium cation and the oxygen atoms of the four coordinated water molecules (Ca-O vibrations) occur at very low frequencies, typically in the far-infrared region of the spectrum (below 400 cm⁻¹). These bands are often broad and can be challenging to assign definitively. The frequency of these metal-ligand vibrations is dependent on the mass of the metal ion, the coordination number, and the strength of the Ca-O bond. Observing these bands provides direct evidence of the coordination of water molecules to the calcium ion. nih.gov

Raman spectroscopy is an essential complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and provides information about vibrational modes that are often weak or forbidden in the IR spectrum. osu.edu

For this compound, Raman spectroscopy is particularly useful for identifying the vibrational modes of the perbromate anion. buffalostate.edu

Perbromate Anion Analysis: As dictated by the selection rules for Td symmetry, the symmetric stretching mode (ν₁) of the BrO₄⁻ anion is intensely active in the Raman spectrum but inactive in the IR. acs.org This mode typically appears as a sharp, strong, and polarized peak, making it a clear diagnostic feature for the perbromate ion. The ν₂, ν₃, and ν₄ modes are also Raman active and can be readily observed. acs.org The combination of both IR and Raman data allows for a complete assignment of all fundamental vibrations of the perbromate anion.

Water and Metal-Ligand Modes: The O-H stretching modes of the water molecules are also visible in the Raman spectrum, though they are often weaker and broader than in the IR. The low-frequency Ca-O stretching vibrations can also be observed in the Raman spectrum, providing complementary data to the far-IR analysis.

The non-coincidence of many Raman and IR bands can confirm a centrosymmetric crystal structure for the compound. scirp.org By comparing the spectra, a comprehensive picture of the vibrational dynamics within the this compound crystal is achieved.

Raman Spectroscopy for High-Frequency Vibrational Assignments

Confirmation of Perbromate Anion Geometry

The geometry of the perbromate anion (BrO₄⁻) within the crystal structure of this compound is a critical aspect of its characterization. While the isolated perbromate ion is known to possess a regular tetrahedral geometry, its environment within a crystal lattice can introduce distortions. wikipedia.orgnih.gov Advanced spectroscopic techniques, particularly vibrational spectroscopy, provide powerful tools to probe and confirm this geometry.

Vibrational spectroscopy, which includes Raman and Infrared (IR) spectroscopy, investigates the vibrational modes of molecules. azolifesciences.com The number and type of these modes are directly related to the molecule's symmetry. For a regular tetrahedral species like the perbromate anion, specific vibrational modes are predicted by group theory. The symmetric stretching mode (A₁), where all Br-O bonds vibrate in phase, is particularly indicative of the tetrahedral structure and is strongly active in the Raman spectrum. acs.org

X-ray diffraction studies on this compound have shown that the perbromate ions depart moderately from a regular tetrahedral geometry within the crystal. nih.gov However, the mean Br-O bond length is consistent with previously determined values for the perbromate ion. nih.gov Vibrational spectroscopy can complement this data by providing insight into the functional geometry in both solid and aqueous states. The primary vibrational mode observed in the Raman spectrum of the perbromate ion is a strong, polarized band corresponding to the symmetric Br-O stretch. acs.org The presence and characteristics of this band are a definitive confirmation of the anion's tetrahedral nature.

Table 1: Vibrational Modes of the Perbromate Anion (Ideal Td Symmetry)

| Mode | Symmetry | Description | Spectroscopic Activity |

|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | Raman (Polarized) |

| ν₂ | E | Bending | Raman (Depolarized) |

| ν₃ | F₂ | Asymmetric Stretch | Raman (Depolarized), IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain atomic-level information about the structure, dynamics, and chemical environment of nuclei in a sample. st-andrews.ac.uk For solid-state materials like this compound, solid-state NMR (ssNMR) provides invaluable insights that are not accessible through solution-state NMR.

Solid-State NMR for Local Environment Probing

Solid-state NMR can probe the local environment of specific nuclei within the this compound structure, Ca(H₂O)₄(BrO₄)₂. The primary nuclei of interest are ⁴³Ca, ⁷⁹Br, and ⁸¹Br.

⁴³Ca Solid-State NMR: Although ⁴³Ca has a low natural abundance (0.145%) and is a quadrupolar nucleus, advancements in NMR spectroscopy have made its study feasible. pascal-man.com ⁴³Ca ssNMR can directly probe the calcium coordination environment. In this compound, the calcium ion is coordinated by eight oxygen atoms (four from water molecules and four from perbromate anions) in a distorted square antiprism arrangement. nih.gov ⁴³Ca NMR parameters, such as the chemical shift and quadrupolar coupling constant, are highly sensitive to the geometry and nature of this CaO₈ complex.

⁷⁹Br/⁸¹Br Solid-State NMR: Both bromine isotopes are quadrupolar and NMR-active. wikipedia.org Studies of other perbromate salts have shown that ⁷⁹/⁸¹Br NMR can provide information on the symmetry and dynamics of the perbromate anion. nih.gov Temperature-dependent measurements can reveal dynamic processes, such as the rotational oscillation of the BrO₄⁻ tetrahedra within the crystal lattice. nih.gov

Table 2: NMR Properties of Relevant Nuclei in this compound

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

|---|---|---|---|

| ⁴³Ca | 0.145 | 7/2 | -1.803 |

| ⁷⁹Br | 50.69 | 3/2 | 6.726 |

| ⁸¹Br | 49.31 | 3/2 | 7.251 |

| ¹⁷O | 0.038 | 5/2 | -3.628 |

Isotopic Labeling Studies for Structural Insights

To overcome challenges such as low natural abundance or to distinguish between similar atomic sites, isotopic labeling can be employed. wikipedia.orgcernobioscience.com This involves synthesizing the compound using materials enriched in a specific isotope.

For this compound, ¹⁷O labeling would be particularly powerful. By selectively enriching either the water molecules or the perbromate starting material, ¹⁷O solid-state NMR could be used to resolve the distinct oxygen environments. This would allow for the unambiguous assignment of NMR signals to the oxygen atoms of the aqua ligands versus those of the perbromate anions. This approach has been successfully used to study different oxygen sites in other complex materials, such as calcium oxalates. chemrxiv.org Similarly, synthesis with ⁴³Ca-enriched starting materials would significantly enhance the signal-to-noise ratio of ⁴³Ca NMR experiments, facilitating more detailed structural analysis. pascal-man.com A study involving the labeling of potassium perbromate with ⁸⁰ᵐBr demonstrates the application of isotopic labeling techniques to perbromate compounds. iaea.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. researchgate.net The primary components of this compound—the Ca²⁺ ion, the perbromate anion (BrO₄⁻), and water (H₂O)—are all diamagnetic, meaning they have no unpaired electrons and are therefore EPR-silent.

However, EPR spectroscopy serves as an extremely sensitive tool for the detection and characterization of paramagnetic impurities that may be present in the sample. researchgate.netresearchgate.net Trace amounts of transition metal ions (e.g., Fe³⁺, Cr³⁺, Mn²⁺), often present in starting materials or introduced during synthesis, can be readily identified and quantified by EPR. Furthermore, EPR can be used to study the effects of irradiation on the compound. High-energy radiation can create paramagnetic defect centers or radical species within the crystal lattice, and EPR is the ideal technique for characterizing these species, as has been demonstrated for other irradiated halate compounds. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical and oxidation states of those elements within the top few nanometers of a material's surface. umanitoba.ca

For this compound, XPS analysis would confirm the presence of calcium, bromine, and oxygen. The binding energies of the core-level photoelectrons are characteristic of each element and its oxidation state. umanitoba.ca

Calcium (Ca 2p): The binding energies of the Ca 2p₃/₂ and Ca 2p₁/₂ peaks would be measured. The position of the Ca 2p₃/₂ peak is expected to be around 347 eV, which is characteristic of the Ca²⁺ oxidation state. researchgate.netthermofisher.com

Bromine (Br 3d): The bromine in the perbromate anion possesses a high formal oxidation state of +7. wikipedia.orgwikipedia.org This results in a significant shift of the Br 3d binding energy to a higher value compared to bromide (Br⁻). This "chemical shift" is a direct consequence of the increased positive charge on the bromine atom. Analysis of the Br 3d region provides direct confirmation of bromine's +7 oxidation state.

Oxygen (O 1s): The O 1s spectrum is expected to be complex, consisting of at least two overlapping components. One component corresponds to the oxygen atoms in the perbromate anions, and the other to the oxygen atoms of the coordinated water molecules. The subtle differences in the chemical environments of these oxygen atoms can lead to distinguishable peaks or a broadened envelope in the O 1s spectrum.

Table 3: Expected Core-Level Binding Energies and Oxidation States from XPS

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Calcium | Ca 2p₃/₂ | ~347 | +2 |

| Bromine | Br 3d | Shifted to high energy | +7 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties of compounds like tetraaquacalcium perbromate (B1232271).

The geometry of the [Ca(H₂O)₄]²⁺ cation in tetraaquacalcium perbromate can be computationally modeled and optimized using DFT. Such calculations for hydrated calcium ions typically show that the coordination geometry is highly dependent on the number of water molecules. For a tetraaqua complex, a tetrahedral or square planar arrangement of the water molecules around the central calcium ion would be the starting point for geometry optimization. DFT calculations on various hydrated calcium chloride and carbonate systems have demonstrated that the Ca-O bond lengths are accurately predicted, often in excellent agreement with experimental X-ray diffraction data. rsc.orgacs.org For the [Ca(H₂O)₄]²⁺ moiety, the optimized Ca-O bond distances are expected to be in the range of 2.25 to 2.35 Å, based on crystallographic data for similar tetra-coordinated calcium hydrates. mdpi.com

The electronic structure analysis would involve the examination of the distribution of electron density and the nature of the chemical bonds. The interaction between the Ca²⁺ ion and the oxygen atoms of the water molecules is primarily electrostatic. DFT can quantify the charge transfer from the water molecules to the calcium ion, which contributes to the stability of the complex. researchgate.net The perbromate anion, BrO₄⁻, possesses a tetrahedral geometry as predicted by VSEPR theory and confirmed by experimental and computational studies. guidechem.comwikipedia.org Advanced calculations suggest its electronic structure involves four delocalized sigma bonds across all five atoms. guidechem.com

Table 1: Predicted Geometrical Parameters for Components of this compound This table is generated based on typical values from DFT calculations on analogous systems.

| Parameter | Species | Predicted Value | Methodology |

|---|---|---|---|

| Ca-O bond length | [Ca(H₂O)₄]²⁺ | 2.25 - 2.35 Å | DFT/B3LYP |

| O-Ca-O angle | [Ca(H₂O)₄]²⁺ | ~90° (square planar) or ~109.5° (tetrahedral) | DFT Geometry Optimization |

| Br-O bond length | BrO₄⁻ | ~1.61 Å | DFT/B3LYP |

| O-Br-O angle | BrO₄⁻ | ~109.5° | DFT Geometry Optimization |

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. uit.nochemrxiv.orgnih.gov For this compound, the calculated vibrational spectrum would exhibit modes corresponding to the [Ca(H₂O)₄]²⁺ cation, the BrO₄⁻ anion, and the lattice vibrations. The symmetric stretching vibration of the hydrated Ca²⁺ ion, specifically [Ca(OH₂)₆]²⁺, has been identified in Raman spectra of aqueous calcium perchlorate (B79767) solutions. nih.gov DFT calculations on such systems can help in the precise assignment of these experimental bands. nih.gov

For the perbromate ion, the tetrahedral symmetry leads to characteristic vibrational modes (symmetric stretch, asymmetric stretch, and bending modes) that can be calculated with good accuracy. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and bonding within the compound. Studies on carbonate-containing minerals have shown a strong correlation between DFT-predicted and experimentally measured vibrational spectra. mdpi.com

A molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding in this compound. For the [Ca(H₂O)₄]²⁺ cation, the interaction involves the donation of electron density from the lone pairs of the oxygen atoms in the water molecules to the vacant orbitals of the Ca²⁺ ion. The resulting MOs would show the formation of bonding and anti-bonding orbitals, confirming the nature of the coordinate covalent bonds. The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) can also be determined, which are crucial for understanding the reactivity of the complex. The bonding within the perbromate anion is characterized by strong covalent Br-O bonds. The MO diagram would illustrate the involvement of bromine's orbitals in forming sigma bonds with the oxygen atoms.

Ab Initio Calculations for High-Accuracy Electronic Properties

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic properties, albeit at a higher computational cost than DFT. For the [Ca(H₂O)₄]²⁺ complex, ab initio calculations can be used to determine precise binding energies of the water molecules to the calcium ion. rsc.orgresearchgate.net These calculations can also refine the understanding of the electronic structure and charge distribution within the complex. researchgate.net Ab initio metadynamics simulations have been employed to study the formation of calcium silicate (B1173343) aqua complexes, revealing stable states and ligand substitution mechanisms, which showcases the power of these methods in understanding complex hydrated systems. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for investigating the dynamic behavior of systems in the liquid or solid state.

MD simulations of hydrated calcium salts in aqueous solution provide valuable insights into the dynamic behavior of the coordinated water molecules. rsc.orgacs.orgmdpi.com These simulations can model the exchange of water molecules between the first and second hydration shells of the calcium ion. The residence time of water molecules in the first coordination sphere of Ca²⁺ is a key parameter that can be determined from MD simulations. This provides information on the lability of the coordinated water molecules, which is important for understanding reaction mechanisms in solution. Studies on aqueous calcium chloride and perchlorate solutions have shown that the structure of the hydration shells and the dynamics of water exchange are influenced by the concentration of the salt and the nature of the anion. rsc.orgresearchgate.netacs.org While this compound is a solid, MD simulations can be used to model its behavior at the solid-water interface or to understand the properties of its concentrated aqueous solutions.

Intermolecular Interactions and Hydrogen Bond Dynamics

The crystal structure of this compound is stabilized by a network of electrostatic forces and hydrogen bonds. The primary intermolecular interactions are the ion-dipole forces between the calcium cations (Ca²⁺) and the coordinated water molecules, and the ionic bonds between the complex calcium cation [Ca(H₂O)₄]²⁺ and the perbromate anions (BrO₄⁻).

A crucial component of the crystal lattice's stability is the extensive hydrogen bonding network. The four coordinated water molecules act as hydrogen bond donors. The acceptors for these bonds are oxygen atoms from neighboring perbromate ions as well as oxygen atoms from other water molecules. nih.gov This dual-acceptor nature of the hydrogen bonds creates a robust, three-dimensional lattice. The structure consists of columns of calcium ions, which are surrounded by four columns of perbromate ions and four columns of water molecules, all held together by these interactions. nih.gov

Table 1: Hydrogen Bonding Participants in this compound

| Donor Group | Acceptor Atom Type |

|---|---|

| Coordinated Water (H₂O) | Perbromate Oxygen (O-Br) |

| Coordinated Water (H₂O) | Water Oxygen (O-H₂) |

This table is based on the crystallographic description which identifies both perbromate and water oxygen atoms as hydrogen bond acceptors. nih.gov

Force Field Development for Molecular Modeling

Currently, there is no specifically parameterized force field publicly available for the molecular modeling of this compound. The development of such a force field would present several distinct challenges. A robust force field must accurately represent the non-bonded interactions (van der Waals and electrostatic) and bonded interactions for all components of the system.

Key challenges would include:

Perbromate Anion Parameterization: The perbromate ion (BrO₄⁻), with a central bromine atom in a +7 oxidation state, is not a standard residue in most common biomolecular or material force fields like CHARMM, AMBER, or GROMOS. Developing parameters for the Br-O bonds, O-Br-O angles, and the partial atomic charges that accurately reflect its tetrahedral, yet moderately distorted, geometry and electrostatic potential would be a critical first step. nih.gov

Calcium Ion Coordination: The parameters for the calcium ion must correctly model its eight-coordinate geometry and the interactions with the four coordinating water molecules. Standard divalent cation models in force fields are often parameterized for aqueous solution and may not perfectly replicate the energetics and dynamics within the specific, constrained environment of a crystal lattice. nih.gov

Ion-Water and Ion-Ion Interactions: The Lennard-Jones and electrostatic parameters governing the interactions between the calcium-water complex and the perbromate anions are crucial for accurately simulating the crystal's structural stability and properties.

Generating these parameters would typically require extensive quantum mechanical calculations (e.g., Density Functional Theory) to derive equilibrium geometries, vibrational frequencies, and partial charges, which would then be used as target data for the classical force field optimization. nih.gov

Theoretical Insights into Coordination Geometry and Stability

Theoretical understanding of the coordination geometry in this compound is derived directly from the analysis of its crystal structure. The calcium ion is central to a CaO₈ complex, formed by coordination with four water molecules and oxygen atoms from four distinct perbromate anions. nih.gov

The eight coordinating oxygen atoms form a polyhedron that is described as a distorted square antiprism. nih.gov This eight-coordinate geometry is common for larger cations like Ca²⁺. The CaO₈ complex in this structure was found to be dimensionally similar to corresponding complexes in other simple tetrahydrated calcium salts. nih.gov

Table 2: Coordination Geometry Details for this compound

| Feature | Description | Reference |

|---|---|---|

| Central Ion | Calcium (Ca²⁺) | nih.gov |

| Coordination Number | 8 | nih.gov |

| Coordinating Atoms | 8 Oxygen atoms | nih.gov |

| Polyhedron Shape | Distorted Square Antiprism | nih.gov |

Chemical Reactivity and Stability Under Varying Conditions

Thermal Stability and Decomposition Pathways

The thermal decomposition of tetraaquacalcium perbromate (B1232271) is expected to be a multi-step process, involving an initial dehydration followed by the decomposition of the anhydrous salt.

Thermogravimetric analysis (TGA) is a crucial technique for determining the mass loss of a substance as a function of temperature. For tetraaquacalcium perbromate, the TGA curve would likely exhibit two main mass loss events. The first, occurring at a lower temperature range, would correspond to the loss of the four water molecules of hydration. The second, at a significantly higher temperature, would be due to the decomposition of the anhydrous calcium perbromate.

Interactive Data Table: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 250 | ~18% | Dehydration: Ca(H₂O)₄₂ → Ca(BrO₄)₂ + 4H₂O |

| > 280 | > 20% | Decomposition of anhydrous salt |

Note: The temperature ranges and mass loss percentages are illustrative and based on general principles of thermal analysis of hydrated salts.

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic events. The DSC thermogram for this compound would be expected to show an endothermic peak corresponding to the energy absorbed to drive off the water of hydration. This would be followed by a sharp exothermic peak at a higher temperature, indicating the decomposition of the anhydrous calcium perbromate. For comparison, potassium perbromate exhibits an exothermic decomposition around 275-280°C. electronicsandbooks.com

Interactive Data Table: Expected Thermal Events in DSC of this compound

| Temperature (°C) | Thermal Event | Description |

| ~150 - 250 | Endotherm | Dehydration |

| ~280 - 300 | Exotherm | Decomposition |

Note: The temperatures are estimates based on related compounds and general chemical principles.

The decomposition of perbromate salts typically yields the corresponding bromate (B103136) salt and oxygen gas. For example, potassium perbromate (KBrO₄) decomposes to potassium bromate (KBrO₃) and oxygen (O₂). electronicsandbooks.com A similar pathway can be proposed for anhydrous calcium perbromate.

Dehydration: Ca(H₂O)₄₂ (s) → Ca(BrO₄)₂ (s) + 4H₂O (g)

Decomposition: Ca(BrO₄)₂ (s) → Ca(BrO₃)₂ (s) + O₂ (g)

Further heating would lead to the decomposition of calcium bromate into calcium bromide and oxygen.

Hydrolytic Stability in Aqueous Environments

The perbromate ion (BrO₄⁻) is known to be kinetically stable in aqueous solutions. sciencemadness.org Once formed, it exhibits a notable inertness to hydrolysis. sciencemadness.org This stability suggests that this compound would readily dissolve in water to form a stable solution of tetraaquacalcium cations, [Ca(H₂O)₄]²⁺, and perbromate anions, BrO₄⁻, without significant hydrolysis of the anion. Perbromic acid, the parent acid of the perbromate ion, is stable in aqueous solutions up to a concentration of 6 M. wikiwand.com

Redox Chemistry and Oxidizing Capacity of the Perbromate Ligand

The perbromate ion is a powerful oxidizing agent, with bromine in its highest oxidation state of +7. wikipedia.orgyoutube.com However, despite its high thermodynamic oxidizing power, it is often a sluggish reactant. emporia.edu The oxidizing strength of the perbromate ion is evident from its reduction potential.

The standard reduction potential for the perbromate ion varies with the pH of the medium.

Interactive Data Table: Standard Reduction Potentials of the Perbromate Ion

| Half-Reaction | Standard Reduction Potential (E°) | Medium |

| BrO₄⁻ + 2H⁺ + 2e⁻ → BrO₃⁻ + H₂O | +1.76 V | Acidic |

| BrO₄⁻ + H₂O + 2e⁻ → BrO₃⁻ + 2OH⁻ | +0.89 V | Basic |

| BrO₄⁻/Br⁻ | +0.68 V | pH 14 |

The high positive reduction potential in acidic solution indicates that the perbromate ion is a very strong oxidizing agent under these conditions.

An extensive search for scientific literature and data concerning the chemical compound "this compound" reveals a significant lack of detailed information required to fulfill the article request as outlined. While the existence and basic structural properties of the compound are documented, there is a notable absence of published research on its specific chemical reactivity, kinetic studies, and photochemical stability.

The primary information available from reputable scientific sources focuses on the crystal structure of this compound, which has been determined by X-ray crystallography. This research confirms the compound's molecular arrangement, identifying it as consisting of columns of calcium ions surrounded by perbromate ions and water molecules. nih.gov The structure involves hydrogen bonding between water and both perbromate-oxygen and water-oxygen acceptors. nih.gov

However, beyond these structural details, there is no specific information available in the public domain regarding the following critical sections of the requested article:

Coordination Chemistry Principles and Ligand Interactions

Ligand Field Theory and Electronic Structure of Calcium (II) in the Complex

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes, focusing on the interaction between the metal ion's d-orbitals and the ligands. wikipedia.orgyoutube.com However, for the calcium(II) ion in tetraaquacalcium perbromate (B1232271), the application of LFT is nuanced. The Ca(II) ion has an electron configuration of [Ar], meaning it has no d-electrons in its valence shell (it is a d⁰ ion).

Consequently, the traditional concept of d-orbital splitting, which is central to LFT for transition metals, is not applicable here. britannica.com The electronic interactions are not based on stabilizing or destabilizing d-electrons. Instead, the bonding in the [Ca(H₂O)₄]²⁺ complex is primarily electrostatic, involving the attraction between the positive Ca²⁺ ion and the lone pairs of electrons on the oxygen atoms of the ligands. libretexts.orglibretexts.org The interactions occur between the ligand orbitals and the empty, accessible valence orbitals of the calcium ion (the 4s, 4p, and energetically accessible 3d orbitals). Due to the lack of d-electrons, the complex is colorless and diamagnetic, and it does not possess a ligand field stabilization energy.

Table 1: Electronic and Coordination Properties of Ca(II) in the Complex

| Property | Description |

|---|---|

| Central Ion | Calcium (Ca) |

| Oxidation State | +2 |

| Electron Configuration | [Ar] 3d⁰ |

| d-electron Count | 0 |

| LFT Applicability | Primarily electrostatic model; no d-orbital splitting. |

| Bonding | Ionic interactions with ligand lone pairs. |

Water as a Ligand: Role in Coordination and Supramolecular Assembly

Water is a crucial ligand in this complex, acting as a neutral, hard Lewis base that readily donates a pair of electrons from its oxygen atom to the hard Lewis acid, Ca²⁺. wikipedia.org In tetraaquacalcium perbromate, the calcium ion is coordinated by eight oxygen atoms, forming a CaO₈ complex. nih.gov The "tetraaqua" designation in the name indicates that four of these coordination sites are occupied by water molecules.

Beyond its role in the primary coordination sphere, water is fundamental to the compound's supramolecular assembly. The crystal structure consists of columns of Ca²⁺ ions, perbromate ions, and water molecules. nih.gov These columns are linked by an extensive network of hydrogen bonds. The coordinated water molecules act as hydrogen bond donors, interacting with oxygen atoms from neighboring perbromate anions and other water molecules, a common feature in the self-assembly of such structures. nih.govacs.orgrsc.org This hydrogen bonding framework is critical for the stability and three-dimensional arrangement of the crystal lattice.

Perbromate as an Anionic Ligand: Bonding Modes and Coordination Modes

The perbromate ion (BrO₄⁻) is a tetrahedral oxyanion where the bromine atom is in its highest oxidation state, +7. dbpedia.orgwikipedia.org In the solid structure of this compound, the perbromate ions act as anionic ligands. Given that the calcium ion has a coordination number of eight and is bound to four water molecules, the remaining four coordination sites are occupied by oxygen atoms from the perbromate anions. nih.gov

Influence of the Counter-Ion (Calcium) on Perbromate Reactivity and Stability

The presence of the calcium ion as a counter-ion significantly influences the stability of the perbromate anion within the crystal lattice. The strong electrostatic attraction between the divalent Ca²⁺ cations and the BrO₄⁻ anions provides substantial lattice energy, locking the ions into a stable, ordered arrangement. This stabilization within the solid state contrasts with the ion's behavior in solution.

The perbromate ion is known to be a strong oxidizing agent. wikipedia.orgwikipedia.org The close association with the polarizing Ca²⁺ cation in the crystal structure can subtly affect the polarity of the Br-O bonds. However, the primary effect of the calcium ion in the solid state is providing electrostatic stabilization, which helps to mitigate the inherent reactivity of the perbromate anion. The stability of perbromate salts is also influenced by the nature of the cation, with ions like Ca²⁺ forming stable crystalline hydrates.

Substitutional and Exchange Reactions Involving Aqua Ligands

A key feature of aqua complexes of alkaline earth metals, including calcium(II), is the high lability of the water ligands. libretexts.org Ligand substitution reactions, where a coordinated ligand is replaced by another, occur very rapidly for these ions. chemguide.co.ukcognitoedu.org The rate of water exchange for aqua ions of alkali and alkaline earth metals is typically in the range of 10⁵ to 10⁹ s⁻¹. libretexts.org

This means that the four water molecules coordinated to the Ca²⁺ ion in this compound are not static. When the compound is dissolved in water, these coordinated aqua ligands undergo extremely rapid exchange with water molecules from the bulk solvent. wikipedia.org This dynamic process is characteristic of metal ions where the ligand-metal bonds are predominantly electrostatic and relatively weak, leading to low activation energies for ligand substitution.

Table 2: Kinetic Properties of Aqua Ligands on Ca(II)

| Property | Value/Description | Reference |

|---|---|---|

| Complex Classification | Labile | libretexts.org |

| Water Exchange Rate | 10⁵ - 10⁹ s⁻¹ | libretexts.org |

Self-Assembly Mechanisms and Crystal Growth Modifiers

The formation of crystalline this compound is a self-assembly process, where the constituent ions—the calcium aqua complex and the perbromate anions—spontaneously organize into an ordered, three-dimensional structure. nih.govacs.org The primary driving forces for this assembly are the strong, non-directional ionic bonds between Ca²⁺ and BrO₄⁻, supplemented by the directional hydrogen-bonding interactions involving the aqua ligands. nih.gov

Crystal growth modifiers are chemical agents that can alter the nucleation, growth rate, and morphology of crystals. core.ac.ukrsc.org While specific studies on modifiers for this compound are not available, general principles can be applied. The growth of its crystals from an aqueous solution could be influenced by:

Inorganic Ions: Ions that can compete for coordination sites on the calcium or interact with the crystal surfaces could alter growth patterns. nih.gov

Organic Molecules: Polymeric carboxylates or phosphonates, known scale inhibitors, could chelate the Ca²⁺ ions in solution or adsorb onto the growing crystal faces, thereby inhibiting growth. core.ac.uk Small molecules capable of hydrogen bonding could interfere with the established hydrogen bond network, potentially leading to different crystal habits.

Potential Applications in Chemical Transformations and Materials Science

Catalytic Applications (e.g., Oxidation Catalysis)

There is no available research data to suggest that tetraaquacalcium perbromate (B1232271) has been investigated as a catalyst in any chemical transformation. While alkaline earth metals and their oxides have been studied for their catalytic activities in various reactions, and the perbromate ion is a strong oxidant, the specific catalytic use of tetraaquacalcium perbromate is not documented. d-nb.inforsc.orgijcce.ac.ir

Investigation as an Oxidant in Organic Synthesis

A thorough search of chemical databases and academic journals did not yield any studies where this compound was used as an oxidant in organic synthesis. The reactivity and efficacy of this specific compound for the oxidation of organic substrates have not been reported.

Precursor for Advanced Materials Synthesis

The use of this compound as a starting material for the synthesis of advanced materials is not described in the current body of scientific work.

Derivatization to Other Perbromate-Containing Compounds

While methods for the synthesis of the perbromate ion and some of its salts have been developed, there are no specific reports on the derivatization of this compound to form other perbromate-containing compounds. acs.orgnih.govsciencemadness.org

Controlled Decomposition for Oxide Material Formation

Studies on the controlled thermal decomposition of this compound to form specific oxide materials could not be found. While the thermal decomposition of other calcium salts like calcium bromate (B103136) and calcium iodate (B108269) has been investigated, similar studies for the perbromate analogue are absent from the literature. scispace.comresearchgate.net

Analytical Reagent Development (e.g., as an oxidizing agent for specific analytes)

There is no evidence in the reviewed literature of this compound being developed or utilized as an analytical reagent. Its potential as an oxidizing agent for the detection or quantification of specific analytes has not been explored.

Advanced Topics and Future Research Directions

Exploration of Solvatochromic Properties and Solvent Effects

Solvatochromism is a phenomenon where the color of a solution changes with the polarity of the solvent, which is indicative of changes in the electronic ground and excited states of the solute. wikipedia.orgresearchgate.net The study of these properties in Tetraaquacalcium perbromate (B1232271) could offer significant insights into its electronic structure and its interactions with different solvent environments. Future research could systematically investigate the ultraviolet-visible absorption spectrum of Tetraaquacalcium perbromate in a range of solvents with varying polarities. Any observed shifts in the absorption maxima would indicate solvatochromic behavior.

Detailed analysis of these shifts, potentially using the Kamlet-Taft parameters, would allow for the quantification of the compound's hydrogen bond donating and accepting abilities, as well as its dipolarity/polarizability. mdpi.com This data would be invaluable for understanding its solvation shell and could inform its use in applications such as solvent polarity indicators or as a probe for studying local environments in more complex chemical systems. nih.gov

Single-Crystal to Single-Crystal Transformations

Single-crystal to single-crystal (SCSC) transformations are solid-state reactions where the crystallinity of a material is maintained throughout a chemical or physical change. rsc.org These transformations can be induced by various stimuli such as light, heat, or the absorption and desorption of guest molecules. acs.org Investigating the potential for SCSC transformations in this compound could lead to the development of novel functional materials.

Given that the crystal structure of this compound consists of hydrated calcium ions and perbromate anions, a potential avenue for inducing SCSC transformations would be through controlled dehydration and rehydration. nih.gov By carefully varying temperature and humidity, it might be possible to remove and reintroduce the coordinated water molecules without destroying the crystal lattice, leading to new crystalline phases with altered physical properties. Such transformations could be monitored in situ using X-ray diffraction to elucidate the structural changes and mechanisms involved. The ability to switch between different crystalline states could be harnessed for applications in sensing or data storage. nih.gov

High-Throughput Screening for New Reactivity Patterns

High-throughput screening (HTS) is a powerful methodology for rapidly testing a large number of chemical compounds or reaction conditions. rsc.org Applying HTS to this compound could accelerate the discovery of new reactivity patterns and potential applications. For instance, an HTS approach could be employed to screen for its catalytic activity in a wide range of organic reactions. By systematically varying reactants, solvents, and temperatures in a microplate format, thousands of potential reactions could be evaluated in a short period.

Furthermore, HTS could be used to explore the formation of new co-crystals or coordination polymers involving this compound. By combining it with a diverse library of organic ligands, it may be possible to identify novel materials with interesting structural motifs and properties. The data generated from such screenings could also be used to develop predictive models for the reactivity of perbromate-containing compounds. nih.gov

Design and Synthesis of Analogs with Varied Coordination Environments

For example, replacing the aqua ligands with organic ligands containing different functional groups could lead to the formation of new coordination polymers with diverse topologies and potential applications in gas storage or separation. The synthesis of such analogs would involve carefully selecting ligands with appropriate coordination geometries and electronic properties to achieve the desired structures. Characterization of these new compounds using techniques such as single-crystal X-ray diffraction and various spectroscopic methods would be essential to understand their structure-property relationships. nih.gov

Computational Design of Novel Perbromate-Based Materials with Tailored Properties

Computational chemistry offers a powerful toolkit for the in-silico design and prediction of the properties of new materials, potentially reducing the time and effort required for experimental synthesis. nih.govnih.gov In the context of this compound, computational methods could be employed to design novel perbromate-based materials with specific, tailored properties. For instance, density functional theory (DFT) calculations could be used to predict the electronic band structure, optical properties, and stability of hypothetical materials incorporating the perbromate anion.

By computationally screening a virtual library of different metal cations and organic linkers, it would be possible to identify promising candidates for new metal-organic frameworks (MOFs) or other coordination polymers with desirable characteristics, such as high porosity for gas storage or specific electronic properties for sensing applications. mdpi.com These computational predictions would then guide the experimental synthesis efforts, making the discovery of new functional materials more efficient.

Integration with Nanoscience for Controlled Material Architectures

The integration of coordination compounds with nanoscience has opened up new avenues for the creation of advanced materials with controlled architectures and novel functionalities. solubilityofthings.comekz.de Future research could explore the use of this compound as a precursor for the synthesis of nanostructured materials. For example, it could be used in sol-gel processes or as a template to create nanostructured metal oxides with high surface areas and tailored pore sizes.

Q & A

Q. What are the established laboratory synthesis methods for Tetraaquacalcium perbromate?

this compound (Ca(BrO₄)₂·4H₂O) can be synthesized by reacting perbromic acid (HBrO₄) with calcium hydroxide or carbonate in aqueous media. The reaction proceeds as:

Key considerations include maintaining low temperatures (<10°C) to avoid decomposition of the perbromate ion and ensuring stoichiometric ratios to minimize side products. Electrolytic oxidation of calcium bromate (Ca(BrO₃)₂) in acidic solutions is an alternative method, though yields are typically lower (1–5%) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the primary method for structural determination. The compound likely adopts a tetragonal system with space group I4/mmm or I4/a, inferred from isostructural analogs like α-CsReO₄. Hydration water molecules occupy specific lattice sites, which can be confirmed via thermal gravimetric analysis (TGA) to quantify water loss upon heating .

Q. What are the key physicochemical properties of Tetraaquacromate relevant to experimental design?

- Oxidizing strength : Perbromate (BrO₄⁻) is a strong oxidizer, comparable to perchlorate but less stable.

- Thermal stability : Decomposes above 150°C, releasing oxygen and forming bromate (BrO₃⁻) or bromide (Br⁻) species.

- Solubility : Highly soluble in water (>200 g/L at 25°C), with solubility decreasing in organic solvents .

Q. What safety protocols are essential for handling this compound?

- Store in airtight containers at 4°C to minimize hydrolysis.

- Avoid contact with reducing agents (e.g., Zn, organic matter) to prevent explosive reactions.

- Use inert atmospheres (e.g., N₂) during thermal analyses to suppress decomposition .

Advanced Research Questions

Q. How can kinetic parameters for the thermal decomposition of this compound be determined?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂) provides decomposition profiles. Kinetic modeling (e.g., Friedman or Kissinger methods) calculates activation energy () from mass-loss data. For example, a two-stage decomposition process may involve:

Arrhenius plots derived from isothermal TGA data at varying heating rates () refine values .

Q. What computational approaches validate the electronic structure of the perbromate ion in this compound?

Density Functional Theory (DFT) simulations model the BrO₄⁻ ion’s geometry and charge distribution. Basis sets (e.g., 6-311+G(d)) optimize bond lengths and angles, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects. Compare results with experimental Raman spectra (e.g., Br-O symmetric stretching at \sim810 cm⁻¹) to validate accuracy .

Q. How do impurities or hydration states affect discrepancies in reported properties?

Contradictions in decomposition temperatures or spectral data often arise from:

- Hydration variability : Anhydrous vs. tetrahydrate forms exhibit distinct thermal profiles.

- Trace water : Impurity H₂O (e.g., 0.1–0.5 wt%) alters phase transitions, as seen in CsBrO₄’s heat capacity anomalies .

Mitigation involves rigorous drying (e.g., vacuum desiccation) and parallel characterization using XRD, TGA, and Karl Fischer titration .

Q. What mechanistic insights explain its reactivity in redox reactions?

In reactions with metals (e.g., Zn), perbromate acts as a four-electron oxidizer:

Electrochemical studies (cyclic voltammetry) in acidic media reveal reduction potentials () of ~1.8 V vs. SHE. In situ Raman spectroscopy tracks intermediate species (e.g., BrO₃⁻) during stepwise reduction .

Q. How can spectroscopic techniques resolve ambiguities in perbromate identification?

- Raman spectroscopy : BrO₄⁻ exhibits a signature peak at ~810 cm⁻¹ (symmetric stretch).

- Infrared (IR) : Asymmetric Br-O stretches appear at ~950 cm⁻¹.

- ¹⁴N NMR : Indirect detection via ligand exchange with nitrate ions (NO₃⁻) in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.